tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a 4-amino-1,2,3-triazole moiety and protected by a tert-butoxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry due to its modularity for derivatization via click chemistry . The Boc group enhances solubility and stability during synthesis, while the triazole ring provides a rigid platform for interactions with biological targets, such as kinases or bromodomains .
Properties
Molecular Formula |
C12H21N5O2 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminotriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-9(5-7-16)17-8-10(13)14-15-17/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
BUWKYROHMOJWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Role of Click Chemistry in Triazole Formation
CuAAC, a cornerstone of click chemistry, enables the rapid assembly of 1,4-disubstituted triazoles from alkynes and azides. For tert-butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate , this involves reacting a piperidine-bearing alkyne with an azide containing a protected or free amino group. The reaction proceeds under mild conditions, typically with Cu(I) catalysts, ensuring high yields (>90%) and minimal byproducts.
Synthesis of tert-Butyl 4-Propioloylpiperidine-1-Carboxylate
The alkyne precursor, tert-butyl 4-propioloylpiperidine-1-carboxylate , is synthesized via a two-step protocol:
Piperidine Core Functionalization
Piperidine is first Boc-protected at the 1-position using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base. Subsequent propioloylation at the 4-position employs propiolic acid chloride under Schotten-Baumann conditions, yielding the alkyne precursor in ~85% purity.
Table 1: Synthesis of tert-Butyl 4-Propioloylpiperidine-1-Carboxylate
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Boc₂O, DCM, DMAP | 0°C → rt, 12 h | 92% | 95% |
| 2 | Propiolic acid chloride, NaOH | 0°C, 2 h | 78% | 90% |
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The pivotal step involves reacting tert-butyl 4-propioloylpiperidine-1-carboxylate with 4-azidoaniline under Cu(I) catalysis.
Reaction Optimization
Initial trials using CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes achieved >95% conversion. However, substituting DMF with methanol and sodium ascorbate (10 mol%) improved solubility of 4-azidoaniline, enhancing yields to 97%.
Table 2: Optimization of CuAAC Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | CuI/DIPEA | DMF | 0 | 0.08 | 95% |
| 2 | CuSO₄/NaAsc | MeOH | 25 | 12 | 97% |
Mechanistic Insights
The reaction proceeds via a stepwise mechanism: (i) Cu(I) coordinates the alkyne, forming a copper acetylide; (ii) azide undergoes [3+2] cycloaddition, yielding a 1,4-disubstituted triazole. The amino group remains intact due to the orthogonality of Boc protection and CuAAC conditions.
Post-Synthetic Modifications and Deprotection
Boc Deprotection
While the target compound retains the Boc group, further applications may require deprotection. Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours quantitatively removes the Boc group, as evidenced by LCMS.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O, 70:30).
Comparative Analysis of Synthetic Routes
While CuAAC dominates, alternative routes like Mitsunobu coupling or nucleophilic substitution were explored but yielded <20% product due to poor nucleophilicity of triazoles .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Amino Group
The primary amino group on the triazole ring serves as a nucleophilic site for substitution reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-Alkylated triazole derivatives | |
| Arylation | Aryl boronic acids (Suzuki coupling) | Aryl-substituted triazoles |
Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack on electrophilic substrates. For example, alkylation with methyl iodide proceeds via an SN2 mechanism under mild basic conditions (e.g., NaHCO₃).
Acylation Reactions
The amino group undergoes acylation to form amide derivatives, enhancing pharmacological stability:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0–5°C | N-Acetylated triazole | ~85% |
| Benzoyl chloride | DCM, RT | N-Benzoylated triazole | ~78% |
Application : Acylated derivatives exhibit improved metabolic stability in pharmacokinetic studies.
Hydrogenation of the Piperidine Ring
The piperidine ring can undergo catalytic hydrogenation to modify stereochemistry or reduce ring strain:
| Catalyst | Conditions | Product | Outcome |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Saturated piperidine derivative | Complete |
Note : Hydrogenation alters the compound’s conformational flexibility, impacting binding affinity to biological targets.
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the piperidine amine:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2–4 hours | 4-(4-Amino-1H-1,2,3-triazol-1-yl)piperidine | >90% |
| Trifluoroacetic acid | DCM, 0°C, 1 hour | Deprotected piperidine intermediate | ~95% |
Utility : The deprotected amine serves as a precursor for further functionalization, such as peptide coupling.
Click Chemistry for Triazole Functionalization
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CuI, DIPEA | DMF, 0°C, 5 minutes | 1,4-Disubstituted bis-triazole | GPR119 agonist studies |
Mechanism : The reaction exploits the triazole’s ability to act as a dipolarophile, enabling modular synthesis of complex architectures .
Comparative Reactivity with Analogues
Reactivity differences between tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate and its ethylcarbamoyl analogue (PubChem CID: 71758577 ):
| Feature | Amino-Triazole | Ethylcarbamoyl-Triazole |
|---|---|---|
| Nucleophilicity | Higher (due to –NH₂) | Moderate (amide group deactivates ring) |
| Acylation Efficiency | 85–90% | 60–70% |
| Deprotection Kinetics | Faster (Boc removal in 1–2 hours) | Slower (steric hindrance from ethylcarbamoyl) |
Implication : The amino group enhances reactivity compared to bulkier substituents, enabling broader synthetic utility .
Potential Unexplored Reactions
Hypothetical pathways based on structural analogs:
-
Photochemical Modifications : UV-induced crosslinking via the triazole ring.
-
Metal Coordination : Use as a ligand for transition metals (e.g., Ru or Pt) in catalysis.
Scientific Research Applications
Basic Information
- Molecular Formula: C13H20N4O2
- Molecular Weight: 252.33 g/mol
- CAS Number: 1119452-31-1
Structural Characteristics
The compound features a piperidine ring substituted with a tert-butyl group and an amino-triazole moiety, which contributes to its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, demonstrating their effectiveness against a range of bacteria and fungi. Tert-butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has been included in these investigations due to its structural similarity to known antimicrobial agents .
Cancer Research
Triazole derivatives are also being explored for their anti-cancer properties. The compound's ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis, suggests its potential as a therapeutic agent in oncology. Molecular docking studies have shown promising interactions between this compound and TP, indicating a mechanism for its inhibitory effects .
Drug Development
The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it is utilized in the preparation of pharmacologically relevant compounds like crizotinib, an anti-cancer drug targeting ALK (anaplastic lymphoma kinase) . The synthesis process involves multiple steps, often yielding significant quantities of the desired product, which can be further modified for enhanced activity.
Biological Evaluation
Biological evaluations have been conducted to assess the efficacy of this compound in various assays. These studies typically involve assessing cytotoxicity against cancer cell lines and evaluating the compound's pharmacokinetic properties such as solubility and stability .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A recent study focused on synthesizing novel bis-triazole compounds, including tert-butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine derivatives. The researchers reported successful synthesis through a multi-step reaction process with a total yield of approximately 49.9%. Biological evaluation revealed that some derivatives exhibited significant antimicrobial activity and cytotoxic effects against cancer cell lines .
Case Study 2: Molecular Docking Studies
In another investigation, molecular docking studies were performed to understand the interaction dynamics between the triazole derivative and target proteins involved in cancer progression. The results indicated strong binding affinities and specific interactions with key amino acids within the active site of thymidine phosphorylase, supporting its potential as an inhibitor .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can form stable interactions with biological molecules, which can lead to the desired therapeutic effects. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a class of tert-butyl piperidine-1-carboxylate derivatives with triazole substituents. Key structural analogs include:
Key Observations :
- Amino vs.
- Heteroaromatic Extensions : Pyrimidine or indazole substitutions (e.g., ) expand π-stacking interactions, critical for targeting enzymes like kinases.
Click Chemistry
Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example:
- Target Compound : Synthesized by reacting tert-butyl 4-azidopiperidine-1-carboxylate with propargylamine derivatives under Cu(I) catalysis .
- 4-Fluorophenyl Analog : Azide intermediate reacts with 4-fluorophenylacetylene in t-BuOH/H2O with CuSO4·5H2O and sodium ascorbate (77% yield) .
Post-Modifications
Analytical and Physicochemical Properties
Notes:
Biological Activity
Tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a triazole moiety, which is known for its diverse biological properties, including interactions with G protein-coupled receptors (GPCRs), particularly GPR119, which is implicated in glucose metabolism and appetite regulation.
Chemical Structure and Properties
The molecular formula of this compound is C12H21N5O2, with a molecular weight of 267.33 g/mol. The compound's structure includes:
- A tert-butyl group , enhancing lipophilicity.
- A piperidine ring , which is common in many bioactive compounds.
- An amino-substituted triazole , known for its role in drug development.
Synthesis
The compound can be synthesized using click chemistry , specifically through copper(I)-catalyzed azide-alkyne cycloaddition. This method allows for the efficient formation of the triazole ring from azide and alkyne precursors, facilitating the development of various derivatives that may exhibit enhanced biological activities.
Interaction with G Protein-Coupled Receptors
Preliminary studies indicate that this compound acts as a potential agonist for GPCRs such as GPR119. This receptor is significant for its role in:
- Glucose homeostasis : Modulating insulin secretion and sensitivity.
- Appetite regulation : Influencing food intake and energy balance.
The compound's agonistic activity on GPR119 suggests its potential application in treating metabolic disorders like type 2 diabetes and obesity.
Case Studies and Research Findings
A comparative analysis of related compounds highlights the biological activities associated with triazole derivatives:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A (triazole derivative) | 2.76 | High selectivity against ovarian cancer cell lines |
| Compound B (related piperidine) | 9.27 | Moderate activity against multiple cancer types |
| tert-butyl 4-(4-amino triazole) | TBD | Potential GPCR agonist; further studies needed |
The mechanism by which this compound exerts its biological effects may involve:
- Binding to GPCRs leading to downstream signaling pathways affecting glucose metabolism.
- Inducing apoptosis in cancer cells through modulation of specific pathways linked to cell proliferation and survival.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 4-(4-amino-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, and what reaction conditions ensure high yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key steps include:
- Preparation of an azide intermediate (e.g., tert-butyl 4-(azido)piperidine-1-carboxylate) using NaN₃ in DMF at 75°C .
- Reaction with a propargylamine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O) to form the 1,2,3-triazole ring .
- Purification via silica gel column chromatography to isolate the product in yields >75% . Critical conditions: Strict exclusion of oxygen to prevent Cu(II) oxidation, optimal stoichiometry (1:1 azide:alkyne), and reaction time (~18 hours) .
Q. What safety precautions are essential when handling intermediates during synthesis?
- Respiratory protection : Use fume hoods or respirators due to potential dust/aerosol formation .
- Gloves and eye protection : Nitrile gloves and goggles are mandatory, as intermediates may cause skin/eye irritation .
- Storage : Keep azide intermediates away from strong oxidizing agents to prevent hazardous reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and triazole protons (δ ~7.5–8.5 ppm) confirm regiochemistry .
- HRMS : Exact mass analysis (e.g., m/z 277.36 for [M+H]⁺) validates molecular formula .
- IR : Stretches at ~2100 cm⁻¹ (azide intermediates) and ~1680 cm⁻¹ (carbamate C=O) .
Advanced Research Questions
Q. How can regioselectivity in the 1,2,3-triazole ring formation be confirmed, and what analytical methods resolve ambiguities?
- X-ray crystallography : Definitive proof of 1,4-regiochemistry (vs. 1,5) via single-crystal analysis using SHELXL for refinement .
- NOESY NMR : Cross-peaks between triazole protons and adjacent piperidine hydrogens indicate spatial proximity .
- Computational modeling : Density Functional Theory (DFT) calculations predict thermodynamic stability of the 1,4-isomer, aligning with experimental data .
Q. What strategies resolve low yields in coupling reactions involving tert-butyl piperidine derivatives?
- Catalyst optimization : Replace CuSO₄ with SPhos Pd G3 for enhanced stability and reactivity in THF at 60°C .
- Solvent selection : Use anhydrous DMF for azide preparation to minimize side reactions .
- Workup modifications : Employ aqueous/organic biphasic extraction (e.g., EtOAc/H₂O) to remove unreacted starting materials .
Q. How do crystallographic refinement challenges arise for this compound, and how can SHELXL/WinGX address them?
- Disorder in tert-butyl groups : Use SHELXL's PART instruction to model alternative conformations and refine occupancy ratios .
- Twinned crystals : Apply TWIN commands in SHELXL and validate with WinGX's Hooft parameter analysis .
- High-resolution data : Leverage SHELXL's restraints for anisotropic displacement parameters to improve R-factors .
Q. What computational methods elucidate the reaction mechanism of triazole formation?
- Molecular dynamics simulations : Track transition states in CuAAC reactions to identify rate-limiting steps (e.g., Cu-acetylide formation) .
- Docking studies : Probe interactions between the triazole and biological targets (e.g., kinase active sites) using AutoDock Vina .
Q. How are contradictions in spectral data resolved when characterizing synthetic intermediates?
- Decoupling experiments : Use 2D NMR (HSQC, HMBC) to assign overlapping signals in complex mixtures .
- Isotopic labeling : Synthesize deuterated analogs to distinguish between regioisomers via mass shifts in HRMS .
- Cross-validation : Compare experimental IR stretches with simulated spectra from Gaussian 09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
